(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[4,6-difluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O2S/c1-9-6-12(20-21(9)2)15(23)19-16-22(4-5-24-3)14-11(18)7-10(17)8-13(14)25-16/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTPGNRWSFKLFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N=C2N(C3=C(C=C(C=C3S2)F)F)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic molecule notable for its unique structural characteristics and potential biological applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's molecular formula is with a molecular weight of approximately 352.4 g/mol. Its structure features a benzo[d]thiazole moiety and a pyrazole carboxamide group, which are known to influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 352.4 g/mol |
| CAS Number | 1203442-18-5 |
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of specific enzymes associated with cancer progression, such as cathepsin B .
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can inhibit inflammatory pathways by blocking key receptors involved in the inflammatory response . This suggests potential applications in treating conditions characterized by chronic inflammation.
- Antioxidant Properties : The presence of electron-withdrawing groups (like fluorine) and electron-donating groups (like methoxy) can enhance the compound's ability to scavenge free radicals, contributing to its antioxidant activity.
Anticancer Efficacy
A study conducted on derivatives of pyrazole compounds demonstrated significant anticancer properties against human cancer cells. The IC50 values indicated effective inhibition at low concentrations, suggesting that modifications in the structure of pyrazole derivatives could enhance their therapeutic potential .
Anti-inflammatory Activity
In a separate investigation, compounds similar to (Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide were found to significantly reduce pro-inflammatory cytokines in vitro. This highlights the potential for developing anti-inflammatory therapies based on this chemical scaffold .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Benzo[d]thiazole Moiety : This step often requires specific reagents and conditions to ensure the proper formation of the heterocyclic structure.
- Coupling Reactions : The pyrazole and carboxamide groups are introduced through coupling reactions that may involve activating agents or catalysts.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure and purity of the synthesized compound.
Scientific Research Applications
Overview
(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzo[d]thiazole moiety and a pyrazole ring, contribute to its diverse biological activities. This article explores the scientific research applications of this compound, emphasizing its pharmacological potential and synthesis methods.
Biological Applications
The compound has shown promise in various biological applications:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The benzo[d]thiazole moiety is often associated with inhibition of tumor growth and induction of apoptosis in cancer cells. Empirical studies are required to evaluate the specific cytotoxic effects of (Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide against different cancer cell lines.
Antimicrobial Properties
Compounds containing benzo[d]thiazole and pyrazole scaffolds have been linked to antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent can be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Data Table: Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide | Similar benzo[d]thiazole and pyrazole structure | Antitumor activity |
| N-(5-bromo-1H-pyrazol-3-yl)benzamide | Contains a pyrazole ring | Anti-inflammatory effects |
| 4-Amino-N-(4-fluorophenyl)benzamide | Amino group substitution | Antitumor activity |
Case Studies
Several studies have investigated related compounds that share structural similarities with (Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide:
-
Study on Anticancer Activity :
- A recent study demonstrated that derivatives of benzo[d]thiazoles exhibited selective cytotoxicity against breast cancer cells, suggesting a potential pathway for further development of this compound in cancer therapy.
-
Research on Antimicrobial Effects :
- Investigations into similar compounds revealed significant antibacterial activity against Gram-positive bacteria, indicating that modifications to the benzo[d]thiazole scaffold could enhance efficacy.
-
Inflammation Model Studies :
- Animal models have shown that compounds with similar structures can reduce inflammation markers significantly, supporting the hypothesis that (Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide may exhibit similar properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
These compounds differ in their substitution patterns and functional groups, making direct comparisons challenging. Below is a general analysis based on structural and pharmacological trends among benzo[d]thiazole and pyrazole derivatives:
Table 1: Structural and Functional Comparison
Key Findings:
Bioavailability: The target compound’s 2-methoxyethyl group may enhance solubility compared to non-polar analogs, though fluorine substitutions could reduce metabolic stability .
Target Selectivity : The benzo[d]thiazole scaffold is associated with kinase binding, while thiazol-5-ylmethyl derivatives in are linked to protease inhibition, highlighting divergent therapeutic applications.
Synthetic Complexity : The target compound’s fluorinated thiazole core requires specialized synthesis techniques, contrasting with simpler thiazole derivatives in .
Limitations and Recommendations
The absence of direct data on the target compound in the provided evidence necessitates further experimental validation. Comparative studies should focus on:
- In vitro kinase assays to confirm inhibitory activity.
- ADME profiling to assess pharmacokinetic advantages over existing thiazole/pyrazole hybrids.
- Structural analogs with modified fluorine or methoxyethyl groups to optimize potency.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing (Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide?
- Methodological Answer : Use a two-step protocol involving nucleophilic substitution and cyclization. For example, dissolve intermediates (e.g., 1,3,4-oxadiazole-2-thiol derivatives) in polar aprotic solvents like N,N-dimethylformamide (DMF) with a base (K₂CO₃) at room temperature to promote alkylation. Monitor reaction progress via TLC or HPLC. Purify via column chromatography using gradients of ethyl acetate/hexane .
- Key Parameters :
| Solvent | Base | Temperature | Reaction Time | Yield Range |
|---|---|---|---|---|
| DMF | K₂CO₃ | RT to 40°C | 2–6 hours | 60–85% |
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound?
- Methodological Answer : Cross-validate data using complementary techniques. For instance, if ¹H NMR shows unexpected peaks, perform 2D NMR (COSY, HSQC) to confirm connectivity. Use DFT-based computational modeling (e.g., Gaussian) to predict spectra and compare with experimental results. Re-crystallize the compound to ensure purity and repeat measurements under standardized conditions .
Q. What strategies are recommended for characterizing the stereochemistry of the Z-isomer?
- Methodological Answer : Employ NOESY NMR to detect spatial proximity of protons in the Z-configuration. Use X-ray crystallography for definitive confirmation. If crystals are challenging to obtain, apply chiral HPLC with a cellulose-based column to separate isomers and compare retention times with computational predictions .
Advanced Research Questions
Q. How can computational tools optimize the compound’s solubility and stability for in vitro assays?
- Methodological Answer : Perform molecular dynamics (MD) simulations using software like GROMACS to model interactions with solvents (e.g., DMSO, water). Calculate logP values (via ChemAxon or Schrödinger) to predict hydrophobicity. Experimentally validate by measuring solubility in biorelevant media (FaSSIF/FeSSIF) and assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
Q. What experimental designs address contradictory bioactivity data across cell lines?
- Methodological Answer : Design a multi-omics approach:
Transcriptomics : Use RNA-seq to identify target pathways in responsive vs. non-responsive cell lines.
Proteomics : Perform Western blotting or LC-MS/MS to quantify protein expression of suspected targets (e.g., kinases).
Metabolomics : Profile metabolites via NMR or GC-MS to map metabolic flux changes.
Correlate findings with structural analogs to isolate structure-activity relationships (SAR) .
Q. How can AI-driven process simulation improve scale-up synthesis?
- Methodological Answer : Integrate COMSOL Multiphysics with machine learning (ML) algorithms to model reaction kinetics and mass transfer in flow reactors. Train ML models on historical data (e.g., temperature, pressure, yield) to predict optimal parameters for continuous manufacturing. Validate with microreactor experiments and in-line PAT (Process Analytical Technology) tools like Raman spectroscopy .
Q. What methodologies resolve conflicting results in the compound’s mechanism of action (MoA)?
- Methodological Answer : Combine CRISPR-Cas9 gene editing (knockout putative targets) with thermal shift assays (TSA) to validate binding. Use surface plasmon resonance (SPR) for real-time affinity measurements. If contradictions persist, apply systems biology modeling (e.g., COPASI) to simulate network interactions and identify compensatory pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
